molecular formula C8H7ClN2O2 B1374611 1H-benzoimidazole-4-carboxylic acid hydrochloride CAS No. 312600-95-6

1H-benzoimidazole-4-carboxylic acid hydrochloride

Cat. No. B1374611
M. Wt: 198.6 g/mol
InChI Key: NLIYXCFUCJXQFM-UHFFFAOYSA-N
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Description

1H-benzoimidazole-4-carboxylic acid is a chemical compound with the molecular formula C8H6N2O2 . It is a part of the Thermo Scientific Chemicals brand product portfolio . The compound has a molecular weight of 162.15 g/mol .


Synthesis Analysis

The synthesis of benzimidazole includes the condensation of o-phenylenediamine with carboxylic acid under harsh dehydrating reaction conditions such as hydrochloric acid, p-toluenesulfonic acid, boric acid, and polyphosphoric acid . A new series of novel 1H-benzo[d]imidazoles were designed and synthesized with different functional groups at the phenyl ring and variable lengths of the alkyl chain at the piperazine end .


Molecular Structure Analysis

The molecular structure of 1H-benzoimidazole-4-carboxylic acid is represented by the SMILES notation OC(=O)C1=C2N=CNC2=CC=C1 . The InChI Key for the compound is VVQNAFBGAWCMLU-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it is used in the synthesis of novel 1H-benzo[d]imidazoles with different functional groups at the phenyl ring and variable lengths of the alkyl chain at the piperazine end .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 162.15 g/mol . It is part of the Thermo Scientific Chemicals brand product portfolio .

Scientific Research Applications

  • Microbiological Activity

    • Field : Microbiology
    • Application Summary : 1H-benzo[d]imidazole derivatives have been found to have antimicrobial activity . They have been tested for in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity .
    • Method of Application : The compounds are typically tested in vitro using standard microbiological testing procedures .
    • Results : The compounds showed selectivity in their antimicrobial activity, suggesting they could be potential drug candidates . ADME calculations indicate that the compounds can be tested as potential drugs .
  • Parasite Enzyme Inhibition

    • Field : Parasitology
    • Application Summary : Benzimidazole derivatives, including 1H-benzoimidazole-4-carboxylic acid hydrochloride, have been found to inhibit parasite enzymes .
    • Method of Application : The compounds are typically tested in vitro using standard parasitological testing procedures .
    • Results : The inhibition of parasite enzymes can lead to the death of the parasite, making these compounds potential candidates for antiparasitic chemotherapy .
  • Cancer Research

    • Field : Oncology
    • Application Summary : Benzimidazole derivatives have been found to exhibit anticancer activity . They have been tested for in vitro cytotoxicity against various cancer cell lines .
    • Method of Application : The compounds are typically tested in vitro using standard oncological testing procedures .
    • Results : The compounds showed selectivity in their anticancer activity, suggesting they could be potential drug candidates .
  • Neurological Disorders

    • Field : Neurology
    • Application Summary : Some benzimidazole derivatives have shown promise in the treatment of neurological disorders .
    • Method of Application : The compounds are typically tested in vitro and in vivo using standard neurological testing procedures .
    • Results : The compounds showed potential therapeutic effects in preclinical models of neurological disorders .

Safety And Hazards

1H-benzoimidazole-4-carboxylic acid can cause serious eye irritation, skin irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with the skin, it should be washed off with plenty of soap and water .

Future Directions

The compound and its derivatives show potential for future research and development in the field of medicinal chemistry. For instance, a new series of novel 1H-benzo[d]imidazoles were designed and synthesized as potential anticancer agents . These compounds were found to show strong binding affinity and thermal stabilization of AT sequence-specific DNA . Therefore, these compounds deserve to be further evaluated for their therapeutic use as anticancer agents .

properties

IUPAC Name

1H-benzimidazole-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2.ClH/c11-8(12)5-2-1-3-6-7(5)10-4-9-6;/h1-4H,(H,9,10)(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLIYXCFUCJXQFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC=N2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-benzoimidazole-4-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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